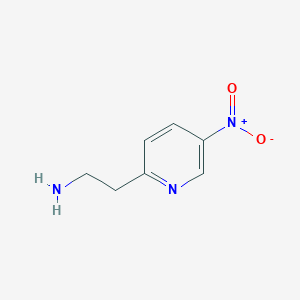

2-(5-Nitropyridin-2-YL)ethanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(5-nitropyridin-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c8-4-3-6-1-2-7(5-9-6)10(11)12/h1-2,5H,3-4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWNASODNSLSALA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1[N+](=O)[O-])CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70598520 | |

| Record name | 2-(5-Nitropyridin-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70598520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503540-39-4 | |

| Record name | 5-Nitro-2-pyridineethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=503540-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(5-Nitropyridin-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70598520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 2-(5-Nitropyridin-2-YL)ethanamine

For Researchers, Scientists, and Drug Development Professionals

This technical document provides a comprehensive overview of the known and predicted physical properties of the compound 2-(5-Nitropyridin-2-YL)ethanamine, a molecule of interest in medicinal chemistry and synthetic organic chemistry. Due to the limited availability of experimentally-derived data for this specific molecule, this guide also furnishes detailed, standardized protocols for the experimental determination of its key physical characteristics.

Core Physicochemical Data

| Property | Value | Source |

| CAS Number | 503540-39-4 | [1][2][3][4] |

| Molecular Formula | C₇H₉N₃O₂ | [2][5] |

| Molecular Weight | 167.17 g/mol | [2][5] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available | |

| pKa | Not available |

Experimental Protocols for Physicochemical Characterization

To empower researchers to ascertain the physical properties of this compound, the following standard experimental methodologies are detailed.

Melting Point Determination

The melting point of a solid crystalline organic compound is a crucial indicator of its purity.[6][7][8] A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often suggests the presence of impurities.[6][7][8]

Protocol:

-

Sample Preparation: A small quantity of the dry, crystalline this compound is finely powdered. The powdered sample is then packed into a capillary tube to a height of 2-3 mm.[9]

-

Apparatus: A calibrated melting point apparatus is used for the determination.

-

Initial Determination: A preliminary, rapid heating of the sample is conducted to establish an approximate melting range.[6]

-

Accurate Determination: A fresh sample is heated slowly, at a rate of approximately 1-2°C per minute, starting from a temperature about 20°C below the approximate melting point.[9]

-

Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Aqueous Solubility Determination

Understanding the solubility of a compound is fundamental to its application in drug development and various chemical processes.

Protocol:

-

Sample Preparation: A known mass (e.g., 10 mg) of this compound is added to a known volume (e.g., 1 mL) of deionized water in a sealed vial.

-

Equilibration: The mixture is agitated at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached. The "shake flask" method is a common approach.

-

Phase Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

-

Calculation: The solubility is expressed in units such as mg/mL or mol/L.

pKa Determination

The acid dissociation constant (pKa) is a critical parameter that influences the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. For a pyridine-containing compound like this compound, the pKa will reflect the basicity of the pyridine nitrogen and the primary amine.

Protocol (Potentiometric Titration):

-

Solution Preparation: A precise amount of this compound is dissolved in a known volume of water or a suitable co-solvent system.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is continuously monitored with a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added.

-

pKa Determination: The pKa is determined from the pH at the half-equivalence point, where half of the compound has been protonated.[10] For compounds with multiple ionizable groups, multiple inflection points and corresponding pKa values may be observed. Spectrophotometric methods can also be employed, where changes in the UV-Vis absorbance spectrum upon protonation are monitored.[10]

Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the systematic determination of the key physical properties of a novel chemical entity such as this compound.

Caption: A logical workflow for the determination of key physical properties of a chemical compound.

References

- 1. chemcd.com [chemcd.com]

- 2. This compound CAS#: 503540-39-4 [m.chemicalbook.com]

- 3. 503540-39-4_this compound,Suppliers,Manufacturer_Chemical Cloud Database [chemcd.com]

- 4. This compound CAS:503540-39-4_Anichem Inc._Chemical Cloud Database [chemcd.com]

- 5. This compound | 503540-39-4 | Benchchem [benchchem.com]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. SSERC | Melting point determination [sserc.org.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. biosynce.com [biosynce.com]

"2-(5-Nitropyridin-2-YL)ethanamine" chemical structure and bonding

An In-depth Technical Guide to 2-(5-Nitropyridin-2-yl)ethanamine: Chemical Structure and Bonding

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, bonding characteristics, and key physicochemical properties of this compound. This compound is a valuable building block in medicinal and agricultural chemistry due to the presence of a reactive nitropyridine ring and a nucleophilic ethylamine side chain.[1][2] This document consolidates available data on its synthesis, spectroscopic properties, and potential applications, offering a foundational resource for researchers in organic synthesis and drug discovery.

Chemical Structure and Properties

This compound, with the CAS number 503540-39-4, possesses a molecular formula of C7H9N3O2 and a molecular weight of 167.17 g/mol .[2][3][4] The structure consists of a pyridine ring substituted with a nitro group at the 5-position and an ethanamine group at the 2-position. The presence of the electron-withdrawing nitro group significantly influences the electronic properties and reactivity of the pyridine ring, making it more susceptible to nucleophilic attack.[2]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference(s) |

| CAS Number | 503540-39-4 | [3][4] |

| Molecular Formula | C7H9N3O2 | [2][3] |

| Molecular Weight | 167.17 g/mol | [2][3][4] |

| IUPAC Name | This compound | [3] |

| Purity | Typically ≥95% | [2] |

Bonding and Molecular Structure

The molecular structure of this compound is characterized by the interplay of the aromatic pyridine ring, the strongly electron-withdrawing nitro group, and the flexible ethylamine side chain.

-

Pyridine Ring: The pyridine ring is an aromatic heterocycle. The nitrogen atom in the ring is sp2 hybridized and has a lone pair of electrons in an sp2 orbital in the plane of the ring.

-

Nitro Group: The nitro group at the 5-position is a powerful electron-withdrawing group due to the high electronegativity of the oxygen atoms and the positive formal charge on the nitrogen atom. This group deactivates the pyridine ring towards electrophilic substitution and activates it for nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group.

-

Ethanamine Side Chain: The ethylamine group attached at the 2-position is a nucleophilic and basic functional group. The nitrogen atom possesses a lone pair of electrons, making it a site for protonation and reaction with electrophiles.

-

Intramolecular Interactions: The molecule has the potential for intramolecular hydrogen bonding between the amino group of the side chain and the nitro group or the ring nitrogen, which could influence its conformation and reactivity.

Synthesis

A plausible and common synthetic route to this compound involves the nucleophilic substitution of a suitable leaving group on the pyridine ring with an appropriate amine-containing nucleophile. A likely precursor is 2-chloro-5-nitropyridine, which is commercially available.[5]

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from 2-chloropyridine.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on general procedures for similar nucleophilic aromatic substitution reactions.[6]

Step 1: Synthesis of 2-chloro-5-nitropyridine

-

To a stirred mixture of concentrated sulfuric acid, add 2-chloropyridine dropwise while maintaining the temperature below 10 °C.

-

Slowly add a nitrating mixture (concentrated nitric acid and concentrated sulfuric acid) to the reaction mixture, keeping the temperature below 30 °C.

-

After the addition is complete, heat the mixture to 90-100 °C and maintain for 2-3 hours.

-

Cool the reaction mixture and pour it onto crushed ice.

-

Neutralize the solution with a suitable base (e.g., sodium carbonate) until a precipitate forms.

-

Filter the precipitate, wash with cold water, and dry to obtain 2-chloro-5-nitropyridine.

Step 2: Synthesis of this compound

-

Dissolve 2-chloro-5-nitropyridine in a suitable solvent such as ethanol or acetonitrile.

-

Add an excess of ethanolamine to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol) to yield this compound.

Spectroscopic Characterization (Expected)

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine ring and the ethylamine side chain.

-

Pyridine Protons: Three signals in the aromatic region (typically δ 7.0-9.0 ppm), corresponding to the protons at positions 3, 4, and 6 of the pyridine ring. The coupling patterns (doublets and doublets of doublets) would be characteristic of a 2,5-disubstituted pyridine.

-

Ethylamine Protons: Two signals in the aliphatic region, likely triplets, corresponding to the two methylene groups of the ethyl chain (e.g., -CH2-N and -CH2-Py). A broad singlet for the amine (-NH2) protons may also be observed.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum should display seven distinct signals corresponding to the seven carbon atoms in the molecule.

-

Pyridine Carbons: Five signals in the aromatic region (typically δ 110-160 ppm). The carbon bearing the nitro group and the carbon attached to the ring nitrogen would be significantly deshielded.

-

Ethylamine Carbons: Two signals in the aliphatic region (typically δ 30-60 ppm).

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the functional groups present.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H stretch (amine) | 3300-3500 (two bands for primary amine) |

| C-H stretch (aromatic) | 3000-3100 |

| C-H stretch (aliphatic) | 2850-2960 |

| N-O stretch (nitro) | 1500-1550 (asymmetric) and 1300-1370 (symmetric) |

| C=C and C=N stretch (aromatic ring) | 1400-1600 |

Mass Spectrometry

The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (167.17 g/mol ). Fragmentation patterns would likely involve the loss of the nitro group, the ethylamine side chain, or parts thereof.

Applications in Research and Development

Nitropyridine derivatives are recognized as important intermediates in the synthesis of biologically active molecules.[1][12] this compound, with its dual functionality, serves as a versatile precursor for the synthesis of more complex heterocyclic systems with potential applications in:

-

Drug Discovery: As a scaffold for developing novel therapeutic agents with potential antitumor, antibacterial, and antifungal activities.[1]

-

Agrochemicals: In the synthesis of new herbicides and insecticides.[1]

-

Materials Science: As a building block for functional organic materials.

The presence of the primary amine allows for a wide range of chemical modifications, including acylation, alkylation, and the formation of Schiff bases, further expanding its synthetic utility.

Conclusion

This compound is a key heterocyclic compound with significant potential in various fields of chemical research and development. This guide has provided a detailed overview of its chemical structure, bonding, a plausible synthetic route with an experimental protocol, and expected spectroscopic characteristics. The information presented herein should serve as a valuable resource for scientists working with this and related nitropyridine derivatives.

References

- 1. Nitropyridines in the Synthesis of Bioactive Molecules [mdpi.com]

- 2. This compound | 503540-39-4 | Benchchem [benchchem.com]

- 3. This compound CAS#: 503540-39-4 [chemicalbook.com]

- 4. This compound CAS:503540-39-4_Anichem Inc._Chemical Cloud Database [chemcd.com]

- 5. prepchem.com [prepchem.com]

- 6. Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-Ethyl-5-nitropyridin-2-amine | C7H9N3O2 | CID 97558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Amino-5-nitropyridine [webbook.nist.gov]

- 9. 2-Amino-5-nitropyridine | C5H5N3O2 | CID 77888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 2-Amino-5-nitropyridine(4214-76-0) 1H NMR spectrum [chemicalbook.com]

- 12. Nitropyridines in the Synthesis of Bioactive Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(5-Nitropyridin-2-YL)ethanamine (CAS 503540-39-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(5-Nitropyridin-2-YL)ethanamine, a heterocyclic amine of interest in medicinal chemistry and synthetic organic chemistry. Due to the limited availability of public data on this specific compound, this guide synthesizes information on its precursors, proposes a detailed synthetic route, and discusses the potential significance of the broader class of nitropyridines in drug discovery.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 503540-39-4 | [1] |

| Molecular Formula | C₇H₉N₃O₂ | [1][2] |

| Molecular Weight | 167.17 g/mol | [1][2] |

| Appearance | Expected to be a solid at room temperature. | Assumption |

| Purity (typical) | ≥95% | [2] |

Synthesis and Experimental Protocols

A direct, published synthesis protocol for this compound is not currently available. However, based on the well-established reactivity of its precursors, a reliable synthetic route can be proposed. The synthesis involves a two-step process starting from the commercially available 2-aminopyridine.

Synthesis of the Key Intermediate: 2-Chloro-5-nitropyridine

The precursor, 2-chloro-5-nitropyridine, is a critical building block. A common synthetic route involves the nitration of 2-aminopyridine, followed by a Sandmeyer-type reaction. A one-pot synthesis method has also been described in the patent literature.

Protocol 1: Two-Step Synthesis from 2-Aminopyridine

Step 1: Synthesis of 2-Amino-5-nitropyridine

-

Reaction: 2-aminopyridine is nitrated using a mixture of concentrated sulfuric acid and fuming nitric acid.

-

Procedure: In a reaction vessel, 18.82 g (0.2 mol) of 2-aminopyridine is dissolved in 75.3 g of 1,2-dichloroethane. The mixture is cooled to below 10°C, and a mixture of 45.17 g of concentrated sulfuric acid and fuming nitric acid is added dropwise over 12 hours, maintaining the temperature at 58°C. After the reaction is complete, the mixture is cooled, and washed with water until the pH is 5-8. The organic layer is separated, and the solvent is removed under reduced pressure. The resulting crude product is poured into ice water to precipitate the dark yellow solid, which is then filtered, washed with water, and dried to yield 2-amino-5-nitropyridine.[3]

-

Yield: Approximately 91.67%.[3]

Step 2: Synthesis of 2-Hydroxy-5-nitropyridine

-

Reaction: 2-amino-5-nitropyridine undergoes a diazotization reaction followed by hydrolysis.

-

Procedure: A one-pot method involves adding 2-aminopyridine to concentrated sulfuric acid at 10-20°C, followed by the addition of concentrated nitric acid while maintaining the temperature at 40-50°C. After nitration, the reaction mixture is quenched with water, and an aqueous solution of sodium nitrite is added dropwise at 0-10°C for the diazotization reaction. The acid concentration is then adjusted with ammonia water, and the precipitated product is filtered and dried.[4]

Step 3: Synthesis of 2-Chloro-5-nitropyridine

-

Reaction: 2-hydroxy-5-nitropyridine is chlorinated using a chlorinating agent such as phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅).

-

Procedure: 14.0 g (0.1 mol) of 2-hydroxy-5-nitropyridine and 25.0 g (0.12 mol) of phosphorus pentachloride are added to 50 g of phosphorus oxychloride. The mixture is heated at 100-105°C for 5 hours. After the reaction, excess phosphorus oxychloride is removed by distillation under reduced pressure. The residue is poured into ice water and neutralized with a 40 wt% aqueous sodium hydroxide solution to a pH of 8-9. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with saturated brine and dried over anhydrous sodium sulfate. The solvent is evaporated to yield 2-chloro-5-nitropyridine.[5]

-

Yield: Approximately 95.3%.[5]

Proposed Synthesis of this compound

Reaction: A nucleophilic aromatic substitution (SNAᵣ) reaction between 2-chloro-5-nitropyridine and an excess of ethylenediamine. The use of a large excess of ethylenediamine is to favor the mono-substitution product.

Proposed Protocol:

-

To a solution of 2-chloro-5-nitropyridine (1 equivalent) in a suitable solvent such as ethanol or acetonitrile, add a large excess of ethylenediamine (10-20 equivalents).

-

The reaction mixture is stirred at room temperature or gently heated (e.g., 50-60°C) for several hours.

-

The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the excess ethylenediamine and solvent are removed under reduced pressure.

-

The residue is taken up in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and washed with water to remove any remaining ethylenediamine salts.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.

-

The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Biological Significance and Potential Applications

While there are no specific biological studies on this compound, the nitropyridine scaffold is a well-recognized pharmacophore in drug discovery. The electron-withdrawing nature of the nitro group makes the pyridine ring susceptible to nucleophilic attack, a key feature utilized in the synthesis of more complex and biologically active molecules.[2]

Derivatives of nitropyridine have demonstrated a wide range of biological activities, including:

-

Enzyme Inhibition: Certain 5-nitropyridin-2-yl derivatives have shown inhibitory activity against enzymes like chymotrypsin and urease, with IC₅₀ values in the micromolar range.[6]

-

Herbicidal and Insecticidal Activity: Nitropyridine-containing compounds have been investigated as potential herbicides and insecticides.[6]

-

Antimicrobial and Antifungal Activity: Nitropyridine complexes have exhibited activity against various bacteria and fungi.[6]

-

Kinase Inhibition: The nitropyridine moiety has been incorporated into molecules designed as inhibitors of various kinases, which are important targets in cancer therapy.

The ethylamine side chain in this compound provides a versatile handle for further chemical modifications, allowing for the generation of libraries of compounds for screening in drug discovery programs.

Visualizations

Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway from 2-aminopyridine to the target compound.

Caption: Proposed synthetic route to this compound.

Logical Relationship of Nitropyridine in Drug Discovery

As no specific signaling pathway for the target compound is known, the following diagram illustrates the logical flow of how a nitropyridine-containing fragment like the one is utilized in a drug discovery context.

Caption: Role of the target compound as an intermediate in a drug discovery workflow.

Conclusion

This compound is a valuable research chemical with significant potential as a building block in the synthesis of novel bioactive molecules. While detailed characterization and biological activity data for this specific compound are not yet widely available, its synthesis is feasible through established chemical transformations. The broader importance of the nitropyridine scaffold in medicinal chemistry suggests that this compound and its derivatives are of considerable interest for future research and development in the pharmaceutical and agrochemical industries. Further studies are warranted to fully elucidate its chemical properties and biological potential.

References

- 1. This compound CAS#: 503540-39-4 [m.chemicalbook.com]

- 2. This compound | 503540-39-4 | Benchchem [benchchem.com]

- 3. 2-Amino-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 4. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis Precursors of 2-(5-Nitropyridin-2-YL)ethanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis precursors for 2-(5-nitropyridin-2-yl)ethanamine, a valuable building block in medicinal chemistry and drug development. The document details the synthesis of key intermediates, presenting quantitative data in structured tables and providing detailed experimental protocols. Logical workflows for the synthesis of these precursors are visualized using Graphviz diagrams.

Core Precursors and Synthetic Strategies

The synthesis of this compound predominantly relies on two key precursors: 2-chloro-5-nitropyridine and 2-methyl-5-nitropyridine . These intermediates offer versatile handles for the introduction of the ethanamine side chain at the C-2 position of the pyridine ring. The electron-withdrawing nature of the nitro group at the C-5 position activates the C-2 position for nucleophilic substitution, a key principle exploited in several synthetic routes.

Synthesis of 2-Chloro-5-nitropyridine

2-Chloro-5-nitropyridine is a widely utilized precursor due to the reactivity of the chloro substituent as a good leaving group in nucleophilic aromatic substitution (SNAr) reactions.[1][2] The most common and industrially relevant synthesis of this precursor starts from 2-aminopyridine.

The overall synthesis involves a three-step process:

-

Nitration of 2-aminopyridine to form 2-amino-5-nitropyridine.

-

Diazotization of 2-amino-5-nitropyridine followed by hydrolysis to yield 2-hydroxy-5-nitropyridine.

-

Chlorination of 2-hydroxy-5-nitropyridine to afford the final product, 2-chloro-5-nitropyridine.

Experimental Protocols:

Step 1: Synthesis of 2-Amino-5-nitropyridine [3]

-

Reaction: To a stirred solution of 2-aminopyridine (0.2 mol) in dichloroethane (75.3 g), a mixture of concentrated sulfuric acid and fuming nitric acid (45.17 g) is slowly added dropwise while maintaining the temperature below 10 °C.

-

Work-up: After the addition is complete, the reaction mixture is stirred for 12 hours, during which the color changes from light yellow to wine red. The mixture is then cooled to room temperature and washed with water until the pH reaches 5.8. The organic layer is separated, and the solvent is removed under reduced pressure. The residue is poured into ice water to precipitate the product, which is then filtered, washed with water, and dried.

-

Quantitative Data:

| Parameter | Value |

| Yield | 91.67% |

| Purity (HPLC) | 98.66% |

Step 2: Synthesis of 2-Hydroxy-5-nitropyridine [1]

-

Reaction: 2-Amino-5-nitropyridine (1.000 mol) is dissolved in a 15 wt.% aqueous hydrochloric acid solution (913 mL, 4.500 mol). The solution is cooled to -5 to 0 °C. A solution of sodium nitrite (1.500 mol) in water (100 mL) is added dropwise while maintaining the temperature between -5 and 0 °C. After the addition, the mixture is stirred for an additional 45 minutes at 0-5 °C.

-

Work-up: The reaction completion is monitored by TLC. The resulting precipitate is filtered and recrystallized from a 2:1 water/alcohol mixture.

-

Quantitative Data:

| Parameter | Value |

| Molar Ratio (2-amino-5-nitropyridine:NaNO2:HCl) | 1 : 1.2-1.6 : 4.0-5.0 |

Step 3: Synthesis of 2-Chloro-5-nitropyridine [1][4]

-

Reaction: A mixture of 2-hydroxy-5-nitropyridine (0.1 mole), phosphorus oxychloride (50 g), and phosphorus pentachloride (0.12 mol) is heated to 100-105 °C and stirred for 5 hours.

-

Work-up: Excess phosphorus oxychloride is removed by distillation under reduced pressure. The residue is slowly poured into ice water and neutralized with a 40 wt% aqueous sodium hydroxide solution to a pH of 8-9. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic phases are washed with saturated brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

-

Quantitative Data:

| Parameter | Value |

| Yield | 95.3% |

| Purity (Gas Chromatography) | 99.8% |

Synthesis of 2-Methyl-5-nitropyridine

2-Methyl-5-nitropyridine serves as another crucial precursor. The methyl group can be functionalized to introduce the desired ethanamine side chain through various organic transformations, such as oxidation to an aldehyde followed by a Henry reaction.

A common route to 2-methyl-5-nitropyridine involves the hydrolysis and decarboxylation of 2-(5-nitro-pyridin-2-yl)-malonic acid diethyl ester.[5]

References

Spectroscopic Profile of 2-(5-Nitropyridin-2-YL)ethanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the spectroscopic properties of 2-(5-Nitropyridin-2-YL)ethanamine (CAS No. 503540-39-4). Due to the limited availability of direct experimental spectra in public databases, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of analogous compounds. Detailed, adaptable experimental protocols for acquiring these spectra are also provided, along with a generalized workflow for spectroscopic analysis. This guide is intended to serve as a valuable resource for researchers utilizing this compound in synthetic chemistry and drug development.

Introduction

This compound is a pyridine derivative of interest in medicinal chemistry and materials science due to the presence of a reactive nitro group and a primary amine. Its molecular formula is C₇H₉N₃O₂ with a molecular weight of 167.17 g/mol .[1][2] The nitropyridine moiety acts as an electrophilic aromatic system, while the ethylamine side chain provides a nucleophilic center, making it a versatile building block for the synthesis of more complex molecules. Accurate spectroscopic characterization is crucial for confirming the identity and purity of this compound in any research and development setting.

Predicted Spectroscopic Data

Predicted ¹H NMR Data

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~8.9 - 9.1 | d | 1H | H-6 (Pyridine) | The proton ortho to the nitro group and adjacent to the ring nitrogen is expected to be the most deshielded. |

| ~8.2 - 8.4 | dd | 1H | H-4 (Pyridine) | The proton meta to the nitro group and ortho to the C2 substituent will be significantly downfield. |

| ~7.4 - 7.6 | d | 1H | H-3 (Pyridine) | The proton ortho to the C2 substituent will be the most upfield of the pyridine protons. |

| ~3.2 - 3.4 | t | 2H | -CH₂- (Ethyl) | The methylene group adjacent to the pyridine ring will be deshielded by the aromatic system. |

| ~3.0 - 3.2 | t | 2H | -CH₂- (Ethyl) | The methylene group adjacent to the amine will be slightly less deshielded. |

| ~1.5 - 2.0 | br s | 2H | -NH₂ | The chemical shift of the amine protons can vary and the peak is often broad. |

Predicted ¹³C NMR Data

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~160 - 165 | C-2 (Pyridine) | Carbon attached to the ethylamine substituent. |

| ~150 - 155 | C-6 (Pyridine) | Carbon adjacent to the ring nitrogen and ortho to the nitro group. |

| ~140 - 145 | C-5 (Pyridine) | Carbon bearing the nitro group. |

| ~135 - 140 | C-4 (Pyridine) | Aromatic carbon meta to the nitro group. |

| ~120 - 125 | C-3 (Pyridine) | Aromatic carbon ortho to the ethylamine substituent. |

| ~40 - 45 | -CH₂- (Ethyl) | Methylene carbon adjacent to the pyridine ring. |

| ~35 - 40 | -CH₂- (Ethyl) | Methylene carbon adjacent to the amine group. |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3300 - 3500 | Medium, Broad | N-H stretch | Characteristic of a primary amine. |

| 3000 - 3100 | Medium | Aromatic C-H stretch | Typical for pyridine ring C-H bonds. |

| 2850 - 2960 | Medium | Aliphatic C-H stretch | From the ethyl group methylene C-H bonds. |

| ~1600 | Medium | C=C & C=N stretch | Aromatic ring vibrations. |

| 1500 - 1550 | Strong | Asymmetric NO₂ stretch | Characteristic strong absorption for nitro groups. |

| 1330 - 1370 | Strong | Symmetric NO₂ stretch | Characteristic strong absorption for nitro groups. |

| ~830 | Strong | C-N stretch | Carbon-nitrogen bond of the nitro group. |

Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

| m/z | Relative Intensity | Assignment | Rationale |

| 167 | Moderate | [M]⁺ | Molecular ion peak. |

| 150 | Low | [M-NH₃]⁺ | Loss of ammonia from the molecular ion. |

| 137 | Moderate | [M-CH₂NH₂]⁺ | Alpha-cleavage with loss of the aminomethyl radical. |

| 121 | High | [M-NO₂]⁺ | Loss of the nitro group. |

| 78 | High | [C₅H₄N]⁺ | Pyridine ring fragment. |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for this compound. These should be adapted based on the specific instrumentation and laboratory safety procedures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the instrument.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: spectral width of 10-15 ppm, relaxation delay of 1-2 seconds, 16-32 scans.

-

Process the spectrum with Fourier transformation, phase correction, and baseline correction.

-

Integrate the peaks and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: spectral width of 200-220 ppm, relaxation delay of 2-5 seconds, 1024 or more scans.

-

Process the spectrum similarly to the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the anvil.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum.

-

Typical parameters: 4-8 cm⁻¹ resolution, 16-32 scans, 4000-400 cm⁻¹ range.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

For Electron Ionization (EI), a direct insertion probe can be used for solid samples.

-

Alternatively, dissolve the sample in a volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL for injection into a GC-MS or LC-MS system.[3]

-

-

Instrumentation: A mass spectrometer with an EI or Electrospray Ionization (ESI) source.

-

Data Acquisition (EI-MS):

-

Introduce the sample into the ion source.

-

Typical parameters: electron energy of 70 eV, scan range of m/z 40-500.

-

-

Data Analysis:

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of an organic compound like this compound.

Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic profile of this compound. While direct experimental data remains elusive in the public domain, the provided analysis based on analogous structures offers a robust starting point for researchers. The included experimental protocols and workflow diagrams are intended to facilitate the practical spectroscopic characterization of this and similar compounds in a laboratory setting. It is recommended that researchers acquiring this compound perform their own comprehensive spectroscopic analysis to confirm its identity and purity before use in further applications.

References

Technical Guide: Solubility Profile of 2-(5-Nitropyridin-2-YL)ethanamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 2-(5-Nitropyridin-2-YL)ethanamine in organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive framework for researchers to determine its solubility profile. The guide includes a qualitative solubility prediction based on the compound's structure, detailed experimental protocols for solubility determination, and a discussion of the factors influencing its solubility. All presented methodologies and logical frameworks are visualized through diagrams to aid in comprehension and application in a laboratory setting.

Introduction

This compound is a pyridine derivative of interest in medicinal chemistry and drug discovery due to its potential as a building block in the synthesis of various biologically active molecules.[1] The nitro group and the basic ethylamine side chain on the pyridine ring confer unique physicochemical properties that are crucial for its application in further chemical synthesis.[1] Understanding the solubility of this compound in a range of organic solvents is a critical first step for its use in reaction chemistry, purification processes, and formulation development.

This guide provides a foundational understanding of the anticipated solubility characteristics of this compound and outlines the necessary experimental procedures to quantitatively assess its solubility.

Predicted Solubility Profile

While specific experimental data is not available, a qualitative prediction of solubility can be inferred from the molecular structure of this compound. The molecule possesses both polar and non-polar characteristics:

-

Polar Moieties: The nitro group (-NO2) is strongly electron-withdrawing and highly polar. The pyridine ring nitrogen and the primary amine (-NH2) of the ethylamine side chain are also polar and capable of hydrogen bonding.

-

Non-Polar Moiety: The aromatic pyridine ring and the ethyl bridge contribute to its non-polar character.

Based on the principle of "like dissolves like," it is anticipated that this compound will exhibit higher solubility in polar aprotic and polar protic solvents. Its solubility in non-polar solvents is expected to be limited.

Quantitative Solubility Data

As of the date of this publication, a thorough search of scientific literature and chemical databases did not yield quantitative solubility data for this compound in organic solvents. To facilitate future research, the following table is provided as a template for researchers to populate with their experimental findings.

| Solvent Classification | Solvent | Predicted Solubility | Experimental Solubility ( g/100 mL at 25°C) |

| Polar Protic | Methanol | High | Data not available |

| Ethanol | Moderate to High | Data not available | |

| Isopropanol | Moderate | Data not available | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Data not available |

| Dimethylformamide (DMF) | High | Data not available | |

| Acetonitrile | Moderate | Data not available | |

| Acetone | Moderate | Data not available | |

| Non-Polar | Toluene | Low | Data not available |

| Hexane | Very Low | Data not available | |

| Diethyl Ether | Low to Moderate | Data not available | |

| Halogenated | Dichloromethane (DCM) | Moderate | Data not available |

| Chloroform | Moderate | Data not available |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The following is a detailed protocol for determining the solubility of this compound in an organic solvent of choice, adapted from standard laboratory procedures.

4.1. Materials

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or sealed test tubes

-

Orbital shaker or vortex mixer

-

Constant temperature bath

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

4.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a scintillation vial. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Add a known volume of the selected organic solvent to the vial.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature bath on an orbital shaker and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After the equilibration period, allow the vial to stand undisturbed in the constant temperature bath for a sufficient time to allow the excess solid to settle.

-

For finely dispersed solids, centrifugation may be necessary to achieve clear separation of the solid and liquid phases.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution).

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the concentration of this compound in the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer.

-

-

Calculation of Solubility:

-

From the measured concentration of the diluted sample, calculate the concentration of the original saturated solution.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Visualizing Workflows and Relationships

5.1. Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility.

5.2. Logical Relationships in Solubility

The solubility of a compound is governed by a complex interplay of factors related to both the solute and the solvent. The diagram below outlines these relationships for this compound.

Conclusion

While quantitative solubility data for this compound in organic solvents is not currently available in the public domain, this technical guide provides researchers with the necessary theoretical background and practical protocols to determine this crucial physicochemical property. The structural characteristics of the molecule suggest a preference for solubility in polar solvents. The provided experimental workflow and logical diagrams offer a clear and actionable framework for laboratory investigation. The generation and dissemination of such data will be of significant value to the scientific community, particularly in the fields of synthetic chemistry and drug development.

References

An In-depth Technical Guide to the Reactivity Profile and Functional Groups of 2-(5-Nitropyridin-2-yl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity and functional group characteristics of 2-(5-nitropyridin-2-yl)ethanamine. This compound, possessing a unique bifunctional architecture with a primary aliphatic amine and an electron-deficient nitropyridine ring, serves as a versatile building block in medicinal chemistry and organic synthesis. This document details its key reactive sites, predictable reaction pathways, and provides a foundation for its application in the synthesis of novel bioactive molecules. The content herein is curated for researchers and professionals in the fields of drug discovery and chemical development, offering insights into its synthetic utility and potential biological significance.

Core Structure and Functional Groups

This compound (Molecular Formula: C₇H₉N₃O₂) is a pyridine derivative characterized by an ethylamine substituent at the 2-position and a nitro group at the 5-position of the pyridine ring.[1]

Key Functional Groups:

-

Primary Aliphatic Amine (-CH₂CH₂NH₂): This group imparts basicity and nucleophilicity to the molecule. It is a key site for a variety of chemical transformations, including acylation, alkylation, and formation of imines and sulfonamides.

-

5-Nitropyridine Ring: The pyridine ring is a six-membered aromatic heterocycle containing a nitrogen atom. The presence of the strongly electron-withdrawing nitro group (-NO₂) at the 5-position significantly influences the electronic properties of the ring. This deactivation makes the pyridine ring susceptible to nucleophilic aromatic substitution (SₙAr) reactions, particularly at the positions ortho and para to the nitro group.[2] The nitro group itself can also undergo reduction to an amino group, providing a route to further functionalization.

-

Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom confers weak basicity to the ring system.

Reactivity Profile

The reactivity of this compound is dictated by the interplay of its primary amine and nitropyridine functionalities.

Reactions at the Primary Amine

The primary amino group is a potent nucleophile and readily participates in a range of standard amine chemistries.

The primary amine can be easily acylated to form the corresponding amides. This reaction is fundamental for introducing a variety of functional groups and for the synthesis of bioactive molecules.

Generic Reaction:

Alkylation of the primary amine can lead to the formation of secondary and tertiary amines. However, control of the degree of alkylation can be challenging. Reductive amination provides a more controlled method for the synthesis of secondary amines.

Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides, a common motif in medicinal chemistry.

Reactions involving the 5-Nitropyridine Ring

The electron-deficient nature of the 5-nitropyridine ring governs its reactivity, making it a target for nucleophilic attack and reduction.

The nitro group can be reduced to a primary amino group under various conditions, such as catalytic hydrogenation (e.g., using Pd/C and H₂) or with reducing agents like SnCl₂/HCl. This transformation is valuable for creating substituted diaminopyridine derivatives, which are important precursors in drug discovery.

Generic Reaction: ``` 2-(5-NO₂-Py)-CH₂CH₂NH₂ --[Reducing Agent]--> 2-(5-NH₂-Py)-CH₂CH₂NH₂

Caption: Key reaction pathways of this compound.

Synthetic Workflow for a Derivative

Caption: A potential two-step synthesis of a diamine derivative.

Potential Biological Significance and Signaling Pathways

Nitropyridine derivatives have been investigated for a range of biological activities, including antimicrobial and anticancer properties. [3][4]The nitroaromatic scaffold is a known pharmacophore in several approved drugs, often acting as a bio-reducible prodrug.

Potential Mechanisms of Action:

-

Antimicrobial Activity: In anaerobic bacteria and some protozoa, the nitro group can be reduced by specific nitroreductase enzymes to generate reactive nitrogen species. These species, such as nitroso and hydroxylamine intermediates, can damage cellular macromolecules, including DNA, leading to cell death. [4]* Anticancer Activity: The electron-deficient nature of the nitropyridine ring can lead to interactions with biological nucleophiles. Furthermore, under hypoxic conditions found in solid tumors, the nitro group can be reduced to cytotoxic species. Some nitropyridine derivatives have been shown to inhibit signaling pathways involved in cell proliferation and survival.

Given the structural motifs present in this compound, it is plausible that its derivatives could be explored for similar biological activities. The primary amine provides a handle for the attachment of various pharmacophoric groups, allowing for the generation of a library of compounds for screening.

Hypothetical Signaling Pathway Inhibition

The following diagram illustrates a hypothetical mechanism by which a derivative of this compound might exert an anticancer effect by inhibiting a generic receptor tyrosine kinase (RTK) signaling pathway.

Caption: Hypothetical inhibition of an RTK signaling pathway by a derivative.

Conclusion

This compound is a valuable and versatile chemical entity with a rich reactivity profile. The presence of a nucleophilic primary amine and an electrophilic nitropyridine ring within the same molecule allows for a diverse range of chemical transformations. This guide provides a foundational understanding of its chemical behavior, offering protocols and conceptual frameworks to aid researchers in the design and synthesis of novel compounds with potential therapeutic applications. Further experimental investigation is warranted to fully elucidate the specific properties and biological activities of this compound and its derivatives.

References

The Versatility of 2-(5-Nitropyridin-2-yl)ethanamine as a Synthetic Building Block: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the role of 2-(5-nitropyridin-2-yl)ethanamine as a versatile synthetic building block in medicinal chemistry and drug discovery. The presence of a reactive nitropyridine ring and a nucleophilic ethylamine side chain makes this compound a valuable intermediate for the synthesis of a diverse range of heterocyclic compounds with significant biological activities. This document outlines the key chemical properties, synthetic applications, and detailed experimental methodologies for the derivatization of this compound. It further presents quantitative data on the biological activities of related structures and visualizes key synthetic pathways and logical relationships to aid in the design of novel therapeutic agents.

Introduction: The Significance of the 5-Nitropyridine Scaffold

The pyridine ring is a fundamental scaffold in a vast number of pharmaceuticals, agrochemicals, and vitamins. The introduction of a nitro group, particularly at the 5-position, significantly modulates the electronic properties of the pyridine ring. The potent electron-withdrawing nature of the nitro group renders the pyridine ring susceptible to nucleophilic attack, a characteristic that is extensively leveraged in synthetic organic chemistry for the construction of complex molecular architectures.[1]

This compound combines this activated pyridine ring with a flexible ethylamine side chain. This unique combination of functionalities allows for a multitude of chemical transformations, making it an ideal starting material for the synthesis of diverse compound libraries for high-throughput screening. The primary amino group serves as a handle for the introduction of various pharmacophores through acylation, condensation, and addition reactions, leading to derivatives with a wide spectrum of potential biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.

Chemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis.

| Property | Value | Source |

| Molecular Formula | C₇H₉N₃O₂ | BenchChem |

| Molecular Weight | 167.17 g/mol | BenchChem |

| Appearance | Not specified (typically a solid) | - |

| Purity | Typically ≥95% | BenchChem |

| CAS Number | 503540-39-4 | BenchChem |

Synthetic Applications and Methodologies

The dual reactivity of this compound makes it a versatile precursor for a variety of heterocyclic systems. The primary amino group readily undergoes reactions with electrophiles, while the nitropyridine ring can participate in nucleophilic aromatic substitution or be reduced to the corresponding aminopyridine, opening up further avenues for derivatization.

Synthesis of N-Acyl and N-Sulfonyl Derivatives

The amino group of this compound can be readily acylated with acid chlorides, anhydrides, or activated esters to furnish the corresponding amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are typically carried out in the presence of a base to neutralize the acid byproduct.

Experimental Protocol: General Procedure for N-Acylation

-

Dissolution: Dissolve this compound (1.0 eq.) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.2 eq.) or diisopropylethylamine (DIPEA), to the solution and stir at room temperature.

-

Addition of Electrophile: Slowly add the desired acid chloride or anhydride (1.1 eq.) to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Synthesis of Thiourea Derivatives

The reaction of this compound with various isothiocyanates provides a straightforward route to a diverse library of N,N'-disubstituted thiourea derivatives. These compounds are of particular interest due to their wide range of reported biological activities, including antimicrobial and anticancer effects.[2][3]

Experimental Protocol: General Procedure for Thiourea Synthesis

-

Dissolution: Dissolve this compound (1.0 eq.) in a suitable solvent like dichloromethane or acetonitrile.

-

Addition of Isothiocyanate: Add the desired isothiocyanate (1.0 eq.) to the solution.

-

Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.

-

Isolation: The product often precipitates out of the reaction mixture. If so, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Synthesis of Schiff Bases (Imines)

Condensation of the primary amino group of this compound with aldehydes or ketones yields Schiff bases (imines). This reaction is typically acid-catalyzed and involves the elimination of a water molecule. Schiff bases are valuable intermediates and have shown a broad spectrum of biological activities, including antimicrobial properties.[4][5][6][7]

Experimental Protocol: General Procedure for Schiff Base Synthesis

-

Mixing Reactants: In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired aldehyde or ketone (1.0 eq.) in a suitable solvent such as ethanol or methanol.

-

Catalyst Addition: Add a catalytic amount of a weak acid, such as acetic acid.

-

Reaction Conditions: Reflux the reaction mixture for several hours. Monitor the reaction by TLC.

-

Product Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product may precipitate and can be collected by filtration.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent.

Potential Biological Activities of Derivatives

Derivatives of 5-nitropyridine have demonstrated a wide array of biological activities. While specific data for derivatives of this compound is limited in the public domain, the activities of structurally related compounds provide strong indications of their potential therapeutic applications.

| Derivative Class | Potential Biological Activity | Reference Compound/Study |

| Imine Derivatives | Antioxidant, α-Glucosidase Inhibition | (5-nitropyridin-2-yl)imine metal complexes[8] |

| Thiazolidinone Derivatives | Anticancer | Nitropyridine-linked 4-arylidenethiazolidin-4-ones[9] |

| Thiourea Derivatives | Antimicrobial, Anticancer | General studies on thiourea derivatives[2][3] |

| General Nitropyridines | Urease and Chymotrypsin Inhibition | 5-aryl(hetaryl)-2,2-dimethyl-1,3-dioxane-4,6-diones[8] |

Visualizing Synthetic Pathways and Logical Relationships

Synthetic Workflow for Derivatization

The following diagram illustrates the general workflow for the synthesis of various derivatives from this compound.

Structure-Activity Relationship (SAR) Logic

This diagram outlines the logical relationship between the structural modifications of the this compound scaffold and the resulting biological activities.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel heterocyclic compounds. Its dual functionality allows for the straightforward introduction of a wide range of substituents, leading to the generation of diverse chemical libraries. The derivatives of this scaffold hold significant promise for the development of new therapeutic agents, particularly in the areas of antimicrobial and anticancer research. The experimental protocols and synthetic strategies outlined in this guide provide a solid foundation for researchers to explore the full potential of this promising synthetic intermediate. Further investigation into the biological activities of its derivatives is warranted and could lead to the discovery of novel drug candidates.

References

- 1. This compound | 503540-39-4 | Benchchem [benchchem.com]

- 2. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. chemijournal.com [chemijournal.com]

- 5. Synthesis and Characterization of Schiff Base from Aromatic Amine and Aromatic P Nitro Benzaldehyde | PDF [slideshare.net]

- 6. jetir.org [jetir.org]

- 7. researchgate.net [researchgate.net]

- 8. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

A Technical Guide to the Synthesis of Nitropyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitropyridines are a pivotal class of N-heterocycles that serve as foundational building blocks in medicinal chemistry and materials science. The pyridine ring is a privileged structural motif, present in approximately 14% of FDA-approved N-heterocyclic drugs.[1] The introduction of a nitro group, a potent electron-withdrawing moiety, significantly alters the charge distribution and reactivity of the pyridine ring, making nitropyridines versatile precursors for a vast array of complex, biologically active molecules.[1][2] These derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-neurodegenerative properties.[1][3][4] This technical guide provides a comprehensive literature review of the core synthetic methodologies for nitropyridine derivatives, detailed experimental protocols for key reactions, and a summary of their applications in drug discovery.

Synthetic Methodologies

The synthesis of nitropyridines can be approached through several strategic pathways. The choice of method often depends on the desired substitution pattern and the nature of other functional groups on the pyridine ring. The primary synthetic routes include direct nitration, transformation of functional groups (such as the oxidation of amines), and more advanced ring-transformation reactions.[5][6]

Direct Nitration of Pyridines

Direct electrophilic nitration of the pyridine ring is notoriously challenging due to the electron-deficient nature of the heterocycle, which deactivates it towards electrophilic attack.[6][7] Reactions with standard nitrating agents like nitric acid/sulfuric acid mixtures often require harsh conditions and result in very low yields.[7] However, several effective methods have been developed to overcome this hurdle.

-

Nitration with Dinitrogen Pentoxide (Bakke's Procedure): A widely used method involves the reaction of pyridine or its derivatives with dinitrogen pentoxide (N₂O₅) in an organic solvent to form an N-nitropyridinium ion. Subsequent reaction with aqueous SO₂/HSO₃⁻ yields the corresponding 3-nitropyridine.[2][7] This reaction is not a direct electrophilic aromatic substitution but proceeds through a[8][9] sigmatropic shift of the nitro group from the 1-position to the 3-position.[6][7] This method can produce 3-nitropyridine in yields as high as 77%.[6][7]

-

Nitration with Nitric Acid in Trifluoroacetic Anhydride: An alternative approach uses a mixture of nitric acid in trifluoroacetic anhydride. This method has been shown to produce various 3-nitropyridines in yields ranging from 10-83% and is often more effective than the N₂O₅ procedure for certain substituted pyridines.[10][11]

Nucleophilic Substitution

Halogenated nitropyridines, such as 2-chloro-5-nitropyridine, are excellent and widely used precursors for synthesizing a variety of derivatives. The electron-withdrawing nitro group activates the ring for nucleophilic aromatic substitution (SNAr), allowing the halogen to be readily displaced by various nucleophiles.

-

Synthesis of Aminonitropyridines: 2-Chloro-5-nitropyridine reacts with amines (e.g., N-phenylpiperazine) to form substituted aminonitropyridines. The resulting nitro group can then be reduced to an amine, providing a key intermediate for further functionalization.[1]

-

Synthesis of Ethers and Other Derivatives: The chlorine atom can be substituted by hydroxyl compounds, thiols, and other nucleophiles to generate a diverse library of nitropyridine derivatives.[1]

Three-Component Ring Transformation (TCRT)

A modern and powerful strategy for synthesizing highly functionalized nitropyridines is the three-component ring transformation (TCRT). This "scrap and build" approach uses an electron-deficient pyridone as a stable synthon for unstable nitromalonaldehyde.[8][9]

-

Mechanism: The reaction typically involves 1-methyl-3,5-dinitro-2-pyridone, a ketone, and a nitrogen source like ammonia or ammonium acetate.[8][9][12] The pyridone ring is opened by nucleophilic attack and subsequently re-cyclizes with the ketone and nitrogen source to form a new, substituted nitropyridine ring.[8][13] This method avoids direct nitration and allows for the construction of complex nitropyridines that are otherwise difficult to access.[8]

Continuous Flow Synthesis

For industrial-scale production and to mitigate the safety risks associated with highly exothermic nitration reactions and potentially explosive intermediates, continuous flow chemistry has emerged as a superior alternative to batch processing.[14][15][16]

-

Application: The synthesis of 4-nitropyridine from pyridine N-oxide has been successfully demonstrated using a two-step continuous flow process. The nitration of pyridine N-oxide is followed by a reduction of the N-oxide group with PCl₃.[14] This methodology minimizes the accumulation of hazardous intermediates, improves heat transfer, and allows for safe and efficient scale-up, achieving high yields (e.g., 83%) and purity.[14]

Core Synthetic Pathways and Mechanisms

The following diagrams illustrate the key logical and mechanistic pathways described in the synthesis and application of nitropyridine derivatives.

Caption: Key synthetic routes to nitropyridine derivatives.

Caption: Workflow for continuous flow synthesis of 4-nitropyridine.

Caption: Mechanism of action for microtubule-targeting nitropyridines.

Data Presentation

Table 1: Selected Synthetic Reactions of Nitropyridine Derivatives

| Starting Material | Reagents & Conditions | Product | Yield (%) | Ref |

| 2-Amino-5-nitropyridine | Chloroacetyl chloride, then NH₄SCN, then Ar-CHO | 4-Arylidene-5-nitropyridyliminothiazolidin-4-ones | 75-83 | [1] |

| Pyridine N-oxide | HNO₃/H₂SO₄, then PCl₃ (Continuous Flow) | 4-Nitropyridine | 83 | [14] |

| 2-Aminopyridine | 1. Conc. H₂SO₄, Conc. HNO₃ (45-50°C) 2. NaNO₂ (0-10°C) | 2-Hydroxy-5-nitropyridine | 56.7 | [17] |

| 1-Methyl-3,5-dinitro-2-pyridone | Cyclohexanone, NH₃ (70°C, 3h) | 5-Nitro-5,6,7,8-tetrahydroquinoline | 83 | [8] |

| 1-Methyl-3,5-dinitro-2-pyridone | Acetophenone, NH₃ (120°C, 3h, Autoclave) | 2-Phenyl-5-nitropyridine | 81 | [18] |

| 3-Chloropyridine | HNO₃, Trifluoroacetic Anhydride | 3-Chloro-5-nitropyridine | 76 | [10] |

| 2-Chloro-5-nitropyridine | N-Methylpiperazine, then reduction | 5-Amino-2-(4-methylpiperazin-1-yl)pyridine | High | [1] |

Table 2: Biological Activity of Selected Nitropyridine Derivatives

| Compound Class / Derivative | Biological Target / Assay | Activity Metric | Value | Ref |

| 4-Arylidenethiazolidin-4-ones (35a, R=OMe) | MCF-7 cancer cells | IC₅₀ | 6.41 µM | [1] |

| 4-Arylidenethiazolidin-4-ones (35d, R=piperidine) | HepG2 cancer cells | IC₅₀ | 7.63 µM | [1] |

| Pyridyloxy-substituted acetophenone oximes | Protoporphyrinogen oxidase inhibition | IC₅₀ | 3.11–4.18 µM | [1] |

| 5-Nitropyridin-2-yl dioxane derivative | Chymotrypsin inhibition | IC₅₀ | 8.67 ± 0.1 µM | [1] |

| 5-Nitropyridin-2-yl dioxane derivative | Urease inhibition | IC₅₀ | 29.21 ± 0.98 µM | [1] |

| Chloroquine-nitropyridine hybrids | Antimalarial activity | IC₅₀ | < 5 nM | [1] |

| Epoxybenzooxocino[4,3-b]pyridine derivatives | Mycobacterium bovis | MIC | 12.5–50 µg/mL | [1] |

| 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide deriv. | Mycobacterium tuberculosis | MIC | 4-64 µg/mL | [3] |

| Insecticidal derivatives from 2-chloro-5-nitropyridine | M. separate, P. xylostella, P. litura | LD₅₀ | 4–12 mg/L | [1] |

| 3-Nitropyridine analogues (e.g., 4AZA2891) | Tubulin polymerization / Anticancer | - | Potent G2/M arrest | [19][20] |

Table 3: Representative Spectroscopic Data for Nitropyridines

| Compound | ¹H NMR (Solvent) | ¹³C NMR (Solvent) | Ref |

| 4-Nitropyridine | δ 8.92 (dd, 2H), 8.01 (dd, 2H) (CDCl₃) | Not specified | [21] |

| 2-Hydroxy-5-nitropyridine | δ 6.41-6.43 (d, 1H), 8.10-8.14 (q, 1H), 8.65 (d, 1H), 12.63 (s, 1H) (DMSO) | Not specified | [17] |

| 3-Nitropyridine | Not specified | Aromatic carbons typically appear in the 120-155 ppm range. The carbon bearing the NO₂ group is significantly deshielded. | [22][23] |

Note: The chemical shift range for ¹³C NMR is much wider (0-220 ppm) than for ¹H NMR (0-13 ppm). Specific shifts are highly dependent on substitution patterns and the solvent used.[22][23][24]

Experimental Protocols

Protocol 1: Two-Step Continuous Flow Synthesis of 4-Nitropyridine[14][21]

This protocol describes the synthesis of 4-nitropyridine from pyridine N-oxide using a continuous flow microreactor system.

Step 1: Nitration of Pyridine N-oxide

-

Reagent Preparation:

-

Solution A: Dissolve pyridine N-oxide (e.g., 20 g, 0.212 mol) in concentrated H₂SO₄ (200 mL).

-

Solution B: Prepare a nitrating mixture of fuming HNO₃ (40 mL) in concentrated H₂SO₄ (200 mL).

-

-

Reaction Setup:

-

Using two separate HPLC pumps, feed Solution A (e.g., flow rate: 0.23 mL/min) and Solution B into the first microreactor (e.g., PFA or Hastelloy coil).

-

Maintain the reactor temperature at approximately 130°C. The residence time is controlled by the flow rates and reactor volume (e.g., 10 minutes).

-

-

Quenching and Extraction:

-

The output stream from the reactor is immediately mixed with a stream of ice water and fed into a liquid-liquid extractor.

-

1,2-dichloroethane (DCE) is pumped into the extractor to continuously extract the 4-nitropyridine N-oxide product from the aqueous acidic phase.

-

Step 2: Deoxygenation of 4-Nitropyridine N-oxide

-

Reagent Preparation:

-

Solution C: The DCE phase containing 4-nitropyridine N-oxide from the previous step.

-

Solution D: A solution of phosphorus trichloride (PCl₃) (e.g., 36.7 g, 0.267 mol) in acetonitrile (CH₃CN).

-

-

Reaction Setup:

-

Pump Solution C (DCE phase) and Solution D into a second microreactor coil (e.g., PTFE tube).

-

Maintain the reactor temperature at 50°C with a residence time of approximately 5 minutes.

-

-

Workup and Isolation:

-

The output flow from the second reactor is collected in a product tank and cooled.

-

Water is added, and the mixture is made alkaline by the addition of aqueous Na₂CO₃.

-

The product is extracted with DCE. The organic solution is dried over Na₂SO₄ and evaporated under reduced pressure to yield 4-nitropyridine.

-

Overall Yield: ~83%.

-

Protocol 2: One-Pot Synthesis of 2-Hydroxy-5-nitropyridine[17]

This patented method describes a one-pot procedure starting from 2-aminopyridine.

-

Nitration:

-

In a suitable reaction kettle, add concentrated sulfuric acid (e.g., 1 ton).

-

Add 2-aminopyridine (e.g., 100.0 kg, 1063.8 mol) in batches, maintaining the temperature between 10-20°C.

-

Add concentrated nitric acid (e.g., 92.8 kg, 957.4 mol).

-

Heat the mixture to 45-50°C and stir for 4-5 hours.

-

-

Diazotization and Hydrolysis:

-

Slowly transfer the reaction solution into ice water (e.g., 1 ton), controlling the temperature to be between 0-10°C.

-

Dropwise, add an aqueous solution of sodium nitrite (NaNO₂) (e.g., 110.1 kg, 1595.7 mol).

-

-

Isolation:

-

After the reaction is complete, add aqueous ammonia to adjust the acid concentration of the solution to 25-30%.

-

The precipitated product is collected by centrifugation or filtration.

-

The solid is dried to obtain 2-hydroxy-5-nitropyridine.

-

Yield: ~56.7%.

-

Protocol 3: Three-Component Ring Transformation (TCRT) for 2-Aryl-5-nitropyridines[8][18]

This protocol describes a general procedure for synthesizing 2-aryl-5-nitropyridines.

-

Reaction Setup:

-

In a pressure-rated vessel (autoclave), combine 1-methyl-3,5-dinitro-2-pyridone (1 equivalent), an aromatic ketone (e.g., acetophenone, 2 equivalents), and a solvent such as methanol.

-

Add a large excess of a nitrogen source (e.g., aqueous ammonia, ~140 equivalents).

-

-

Reaction:

-

Seal the autoclave and heat the mixture to 120°C for 3 hours.

-

-

Workup and Isolation:

-

After cooling, the reaction mixture is concentrated under reduced pressure.

-

The residue is purified by column chromatography (silica gel) to isolate the desired 2-aryl-5-nitropyridine.

-

Yields: Generally good to excellent (e.g., 81% for 2-phenyl-5-nitropyridine).

-

Conclusion

Nitropyridine derivatives are compounds of immense synthetic utility and pharmacological importance. The synthetic methodologies have evolved from challenging direct nitrations to sophisticated and highly adaptable strategies like three-component ring transformations and safe, scalable continuous flow processes. These methods provide access to a vast chemical space of nitropyridine analogues. As precursors, nitropyridines enable the synthesis of diverse bioactive molecules, including potent anticancer agents that function as microtubule inhibitors and novel antimicrobial compounds.[1][19][25] The continued exploration of new synthetic routes and the application of these derivatives in drug discovery programs promise to yield next-generation therapeutics for a range of diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. chempanda.com [chempanda.com]

- 3. nbinno.com [nbinno.com]

- 4. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nusearch.nottingham.ac.uk [nusearch.nottingham.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scribd.com [scribd.com]

- 11. Preparation of nitropyridines by nitration of pyridines with nitric acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. kutarr.kochi-tech.ac.jp [kutarr.kochi-tech.ac.jp]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Continuous Flow Synthesis of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents [patents.google.com]

- 18. encyclopedia.pub [encyclopedia.pub]

- 19. 3-nitropyridine analogues as novel microtubule-targeting agents | PLOS One [journals.plos.org]

- 20. 3-nitropyridine analogues as novel microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. 4-Nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 22. google.com [google.com]

- 23. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]

- 24. bhu.ac.in [bhu.ac.in]

- 25. 3-nitropyridine analogues as novel microtubule-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for N-Alkylation of 2-(5-Nitropyridin-2-yl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide detailed protocols for the N-alkylation of 2-(5-nitropyridin-2-yl)ethanamine, a versatile building block in medicinal chemistry and drug discovery. The presence of a primary amine and a nitro-substituted pyridine ring makes this molecule a valuable scaffold for the synthesis of a diverse range of compounds. The electron-withdrawing nature of the nitro group influences the reactivity of the pyridine ring and the nucleophilicity of the amino group, necessitating carefully optimized reaction conditions.[1]

Two primary methods for N-alkylation are presented: direct alkylation using alkyl halides and reductive amination with carbonyl compounds. These protocols are designed to be robust and adaptable for the synthesis of libraries of N-alkylated derivatives for screening and lead optimization.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C7H9N3O2 | [1][2] |

| Molecular Weight | 167.17 g/mol | [1][2] |

| Appearance | Pale yellow to yellow solid | Typical for nitroaromatic compounds |

| Purity | >95% (commercially available) | [1] |

| CAS Number | 503540-39-4 | [3] |